molecular formula C17H12Cl2N2 B12899301 7-Chloro-2-(2-chlorostyryl)quinolin-4-amine

7-Chloro-2-(2-chlorostyryl)quinolin-4-amine

Cat. No.: B12899301
M. Wt: 315.2 g/mol
InChI Key: RMFHPRCFMMQBLM-FNORWQNLSA-N
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Description

7-Chloro-2-(2-chlorostyryl)quinolin-4-amine is a synthetic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2-(2-chlorostyryl)quinolin-4-amine typically involves the reaction of 7-chloroquinoline with 2-chlorostyrene under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where 7-chloroquinoline is treated with 2-chlorostyrene in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry approaches, such as using ultrasound irradiation, have been explored to improve the efficiency and reduce the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-2-(2-chlorostyryl)quinolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various quinoline derivatives with different functional groups, which can exhibit distinct biological activities .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its dual chlorination and styryl substitution, which confer unique chemical and biological properties.

Properties

Molecular Formula

C17H12Cl2N2

Molecular Weight

315.2 g/mol

IUPAC Name

7-chloro-2-[(E)-2-(2-chlorophenyl)ethenyl]quinolin-4-amine

InChI

InChI=1S/C17H12Cl2N2/c18-12-6-8-14-16(20)10-13(21-17(14)9-12)7-5-11-3-1-2-4-15(11)19/h1-10H,(H2,20,21)/b7-5+

InChI Key

RMFHPRCFMMQBLM-FNORWQNLSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C2=CC(=C3C=CC(=CC3=N2)Cl)N)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=CC2=CC(=C3C=CC(=CC3=N2)Cl)N)Cl

Origin of Product

United States

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